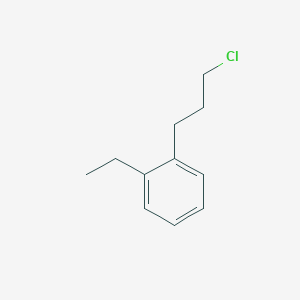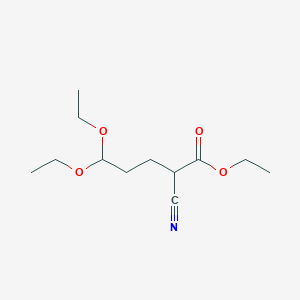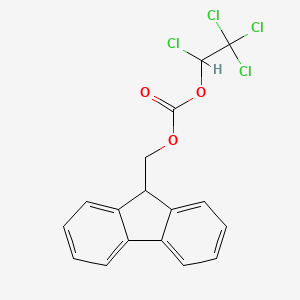
1-(3-Chloropropyl)-2-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-2-ethylbenzene is an organic compound characterized by a benzene ring substituted with a 3-chloropropyl group and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-2-ethylbenzene can be synthesized through several methods. One common approach involves the alkylation of 2-ethylbenzene with 1,3-dichloropropane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as aluminum chloride or zeolites can be used to enhance the reaction efficiency. The process is optimized to minimize by-products and maximize the yield of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chloropropyl)-2-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1-(3-propyl)-2-ethylbenzene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products Formed:
Nucleophilic Substitution: 1-(3-Hydroxypropyl)-2-ethylbenzene, 1-(3-Aminopropyl)-2-ethylbenzene.
Oxidation: 1-(3-Chloropropyl)-2-ethylbenzoic acid, 1-(3-Chloropropyl)-2-ethylbenzaldehyde.
Reduction: 1-(3-Propyl)-2-ethylbenzene.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-2-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to study the effects of alkylating agents on biological systems. It serves as a model compound for understanding the interactions between organic molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: In industrial chemistry, this compound is used in the production of specialty chemicals, including surfactants and polymers. Its unique structure allows for the creation of materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(3-Chloropropyl)-2-ethylbenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In oxidation reactions, the ethyl group undergoes transformation to form carboxylic acids or aldehydes. The molecular targets and pathways involved vary based on the specific chemical reaction and the conditions under which it occurs.
Comparación Con Compuestos Similares
1-(3-Chloropropyl)-2-ethylbenzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound has a similar 3-chloropropyl group but differs in its aromatic ring structure and additional substituents.
(3-Chloropropyl)trimethoxysilane: This compound contains a 3-chloropropyl group attached to a silicon atom, making it useful in surface modification and material science applications.
Propiedades
Fórmula molecular |
C11H15Cl |
|---|---|
Peso molecular |
182.69 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-2-ethylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-2-10-6-3-4-7-11(10)8-5-9-12/h3-4,6-7H,2,5,8-9H2,1H3 |
Clave InChI |
LCEPNYQWVUBRLR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B14065383.png)





